tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound with a piperidine ring structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and ester groups are introduced through substitution reactions.
Protection and Deprotection Steps: tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2S,3R)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl(2R,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl(2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(15)7-6-8-16(11)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3/t10-,11-/m0/s1 |
InChI Key |
KMXVFFHYOKBDLV-QWRGUYRKSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)CC1C(CCCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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